bothrojaracin
Description
Properties
CAS No. |
150633-76-4 |
|---|---|
Molecular Formula |
C16H20O8 |
Synonyms |
bothrojaracin |
Origin of Product |
United States |
Advanced Methodologies for Bothrojaracin Isolation and Purification
Chromatographic Separation Techniques Applied
Various chromatographic methods have been employed for the initial separation and enrichment of bothrojaracin from crude Bothrops jararaca venom. These techniques leverage differences in protein properties such as size, charge, and hydrophobicity.
Molecular exclusion chromatography, also known as gel filtration, is a common initial step used to separate venom components based on their size. researchgate.net This technique allows for the separation of this compound (approximately 27 kDa) from larger or smaller proteins present in the crude venom. nih.govnih.govresearchgate.net
Ion-exchange chromatography is another technique applied in this compound purification, separating proteins based on their net charge. This compound has an isoelectric point (pI) of 4.2, indicating it is an acidic protein. nih.gov This property allows for its separation using appropriate ion-exchange resins.
Reverse phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique frequently used in later stages of purification. researchgate.netresearchgate.netlstmed.ac.ukmdpi.com RP-HPLC separates proteins based on their hydrophobicity, and C18 columns are commonly utilized for this purpose in venom protein separation. researchgate.netlstmed.ac.ukmdpi.com
Affinity Chromatography-Based Purification Strategies
Affinity chromatography is a powerful technique that exploits the specific binding interaction between this compound and its target molecules, primarily thrombin. This high-affinity interaction allows for highly selective purification.
A key strategy involves the use of thrombin affinity columns. This compound's potent and specific binding to thrombin (with a dissociation constant (KD) of approximately 0.6-0.7 nM) makes immobilized thrombin an effective ligand for capturing this compound from venom fractions. nih.govnih.govthieme-connect.com One specific example of an affinity column used is PPACK-thrombin-Sepharose. nih.govnih.gov This method allows for the single-step purification of this compound-like proteins from crude venoms. nih.gov
Assessment of Purity and Homogeneity
Ensuring the purity and homogeneity of isolated this compound is crucial for accurate functional characterization and downstream applications. Several analytical techniques are employed for this assessment.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used method to assess the purity and apparent molecular weight of protein samples. nih.govnih.govresearchgate.netresearchgate.netnih.govscielo.brscielo.br Under reducing conditions, this compound typically resolves into its two constituent polypeptide chains of approximately 15 kDa and 13 kDa, while under non-reducing conditions, it appears as a single band at approximately 27 kDa. nih.govnih.govnih.govscielo.brscielo.br The presence of a single band or the expected two bands (under reducing conditions) on SDS-PAGE is indicative of a high degree of purity. nih.govresearchgate.netscielo.br
Other methods for assessing purity and homogeneity can include analytical gel filtration and isoelectric focusing, which separates proteins based on their isoelectric points. nih.govnih.gov Amino-terminal sequencing can also be used to confirm the identity and homogeneity of the purified protein by analyzing the sequence of the first few amino acids. nih.gov
The following table summarizes some of the chromatographic techniques and their applications in this compound purification based on the search results:
| Technique | Principle of Separation | Application in this compound Purification |
| Molecular Exclusion Chromatography | Size | Initial separation from crude venom nih.govresearchgate.net |
| Ion-Exchange Chromatography | Charge | Separation based on acidic pI (4.2) nih.gov |
| Reverse Phase HPLC (C18) | Hydrophobicity | High-resolution purification researchgate.netlstmed.ac.ukmdpi.com |
| Affinity Chromatography (Thrombin) | Specific Binding to Thrombin | Highly selective purification nih.govnih.gov |
Molecular Architecture and Structural Biology of Bothrojaracin
Heterodimeric Protein Structure and Disulfide Linkages
Bothrojaracin is a heterodimeric protein with a molecular mass of approximately 27 kDa. nih.govresearchgate.netnih.gov It is composed of two distinct polypeptide chains, designated as chain A (alpha) and chain B (beta), with molecular masses of about 15 kDa and 13 kDa, respectively. nih.govresearchgate.netnih.gov These two subunits are linked together by disulfide bridges. researchgate.netnih.govacs.org
Detailed analysis of the disulfide bonds reveals a specific arrangement crucial for the protein's stability and function. In the alpha subunit, disulfide bonds connect half-cystine residues at positions 2 to 13, 30 to 128, and 103 to 120. researchgate.net In the beta subunit, disulfide bonds link residues 2 to 13, 30 to 121, and 98 to 113. researchgate.net An interchain disulfide bond connects residue 80 of the alpha subunit to residue 75 of the beta subunit, holding the two chains together. researchgate.netuniprot.org This disulfide linkage pattern is conserved in other C-type lectin-like proteins. researchgate.net
| Subunit | Disulfide Bond Linkages (Half-cystine residues) |
|---|---|
| Alpha (A) | 2-13, 30-128, 103-120 |
| Beta (B) | 2-13, 30-121, 98-113 |
| Interchain | Alpha 80 - Beta 75 |
Studies on the denaturation of this compound have shown that the protein is highly resistant to the effects of urea (B33335) or dithiothreitol (B142953) (DTT) alone, requiring the simultaneous action of both agents for complete denaturation. acs.org While DTT can disrupt the interchain disulfide bond, the dimeric association is maintained. acs.org High concentrations of urea cause only partial unfolding, and the effects are reversible. acs.org However, the combination of DTT and high urea concentrations leads to complete loss of secondary structure, subunit dissociation, and irreversible inactivation. acs.org
Amino Acid Sequence Analysis and Homology to Other Snake Venom Proteins
The amino acid sequences of this compound's A and B chains, determined through molecular cloning, exhibit a high degree of identity with other snake venom lectin-like proteins. nih.govresearchgate.net This sequence homology underscores its classification within the C-type lectin-like protein family. karger.comresearchgate.net
This compound shows significant homology to other molecules isolated from snake venoms. For instance, it shares approximately 80% and 60% homology with the A and B chains of botrocetin, respectively. karger.com Other homologous proteins include factors IX/X-binding protein, GP Ib-binding protein, and salmorin, albeit with varying degrees of sequence identity. karger.com Despite these similarities, this compound's amino acid sequence notably lacks the acidic sequence similar to the C-terminal tail of hirudin, which is present in some other ligands that interact with thrombin exosite 1. nih.govresearchgate.net
Characterization of Structural Domains and Their Functional Implications
This compound possesses structural domains characteristic of C-type lectin-like proteins, which dictate its interaction with target molecules, particularly thrombin and prothrombin. karger.comacs.orgresearchgate.net The protein folds into a structure homologous to the carbohydrate-recognition domains (CRDs) of C-type lectins, even though this compound does not bind to carbohydrates. karger.comresearchgate.net
The functional implications of this compound's structural domains are evident in its mechanism of action. It primarily exerts its anticoagulant effect by binding to thrombin and prothrombin. karger.com this compound binds to thrombin through anion-binding exosites 1 and 2, leading to potent inhibition of thrombin's activity towards substrates like fibrinogen and platelets. nih.govacs.orgnih.gov It competes with ligands like hirudin for binding to exosite 1. acs.orgnih.gov The interaction with exosite 2 has also been demonstrated. acs.orgportlandpress.com
Furthermore, this compound interacts with prothrombin by binding to the partially exposed anion-binding exosite (pro-exosite I) on the zymogen. karger.comnih.govportlandpress.com This interaction, which is calcium-independent, decreases the proteolytic activation of prothrombin, especially in the presence of factor Va. karger.comnih.gov The ability of this compound to bind to both thrombin and prothrombin through distinct exosites highlights the functional versatility conferred by its structural domains. karger.comacs.orgresearchgate.net
Comparative Structural Features within the C-type Lectin-like Protein Family
Snake venom C-type lectin-like proteins (CLPs) share a common structural scaffold with canonical C-type lectins, which are typically calcium-dependent and bind carbohydrates. nih.govkarger.com However, CLPs from snake venoms, including this compound, often lack the carbohydrate-binding activity and the calcium-binding loop found in classical C-type lectins. karger.comnih.govkarger.com
A key comparative structural feature is the heterodimeric nature of many snake venom CLPs, composed of alpha and beta subunits linked by disulfide bonds, in contrast to the homodimeric structure of many canonical C-type lectins. nih.govkarger.comnih.gov Despite variations in primary sequence homology, CLPs fold into the conserved C-type lectin domain (CTLD) fold. nih.govebi.ac.uk The structural differences, particularly in loop regions, contribute to the diverse range of targets and biological activities observed among CLPs, which include interactions with coagulation factors, platelet receptors, and other hemostatic components. nih.govkarger.comtouchoncology.com this compound's specific interaction with thrombin and prothrombin exosites exemplifies this functional divergence within the CLP family, despite the shared structural fold. karger.comacs.orgresearchgate.net
Analysis of this compound Isoforms
Multiple isoforms of this compound have been identified in the venom of Bothrops jararaca. acs.orgportlandpress.comnih.govresearchgate.netacs.org These isoforms can exhibit slight variations in their isoelectric points, typically ranging from 4 to 4.5. acs.orgnih.gov The presence of different isoforms within individual snakes has been observed, suggesting individual patterns of expression. nih.govresearchgate.net
Analysis of the amino-terminal sequences of this compound samples from individual snakes has revealed a high degree of homology with the sequences deduced from isolated cDNAs encoding the alpha and beta chains, although some residue differences have been noted between samples. nih.gov This heterogeneity in amino acid sequence contributes to the existence of different isoforms. nih.govresearchgate.net Genetic factors are believed to play a role in determining the variability observed in this compound production and the expression of specific isoforms. nih.gov The existence of multiple isoforms may potentially contribute to variations in the biological effects of the venom. plos.org
| Feature | Description |
|---|---|
| Molecular Mass | ~27 kDa nih.govresearchgate.netnih.gov |
| Subunits | Two (Alpha ~15 kDa, Beta ~13 kDa) nih.govresearchgate.netnih.gov |
| Structure | Heterodimer researchgate.netacs.orgportlandpress.com |
| Isoelectric Point (pI) | 4.0 - 4.5 (isoforms) acs.orgnih.gov |
| Family | C-type lectin-like protein (CLP) karger.comresearchgate.netnih.gov |
Elucidation of Bothrojaracin S Molecular Mechanisms of Action
Direct Interaction with Thrombin
Bothrojaracin forms a stable, noncovalent 1:1 complex with α-thrombin. nih.govnih.gov This interaction does not involve the enzyme's catalytic site directly but instead targets specific electropositive regions known as exosites, leading to significant inhibition of thrombin's physiological functions. nih.gov
The interaction between this compound and α-thrombin is characterized by very high affinity. Multiple studies have established a dissociation constant (Kd) in the low nanomolar range, underscoring the potency of the inhibition. The Kd for the this compound-thrombin complex is consistently reported to be approximately 0.6 nM to 0.7 nM. nih.govnih.govnih.govbohrium.com This strong binding affinity is the basis for its effective antagonism of thrombin's functions. nih.gov In studies examining its competitive inhibition of fibrinogen binding, this compound exhibits an inhibition constant (Ki) of 15 nM. nih.gov
Binding Affinity of this compound
| Ligand | Binding Partner | Dissociation Constant (Kd) | Inhibition Constant (Ki) |
|---|---|---|---|
| This compound | α-Thrombin | ~0.7 nM | - |
| This compound | Prothrombin | ~76 nM | - |
| This compound | α-Thrombin (vs. Fibrinogen) | - | 15 nM |
The primary mechanism of thrombin inhibition by this compound involves its simultaneous interaction with two critical regulatory domains: anion-binding exosite I (ABE-I) and anion-binding exosite II (ABE-II). nih.govnih.govbohrium.com These exosites are electropositive regions on the thrombin surface, distinct from the catalytic active site, that are crucial for the recognition and binding of macromolecular substrates. nih.govsemanticscholar.org
Anion-Binding Exosite I (ABE-I): Also known as the fibrinogen-binding site, ABE-I is essential for thrombin's interaction with substrates like fibrinogen, Factor V, and Protein C. nih.govsemanticscholar.org
Anion-Binding Exosite II (ABE-II): This exosite is primarily known as the heparin-binding site. nih.gov
This compound's ability to engage both exosites concurrently is a key feature of its inhibitory mechanism, distinguishing it from other inhibitors that may target only one site. nih.govbohrium.com This dual binding is thought to contribute to its high affinity for thrombin. nih.gov
Although this compound does not bind directly to the catalytic site of thrombin, its interaction with the exosites induces allosteric conformational changes that modify the active site's environment and function. nih.gov This allosteric modulation has been shown to have contrasting effects depending on the form of thrombin and the nature of the substrate. nih.gov
By physically occupying exosites I and II, this compound effectively blocks the binding of thrombin's natural macromolecular substrates. nih.govnih.gov This steric hindrance is the primary mechanism by which it exerts its potent anticoagulant effect. Research has demonstrated that this compound inhibits a range of crucial thrombin activities:
Fibrinogen Cleavage: this compound competitively inhibits the binding of thrombin to fibrinogen, thereby prolonging the fibrinogen clotting time. nih.gov
Factor V Activation: The activation of Factor V by thrombin, a key feedback mechanism in coagulation, is inhibited by this compound. nih.govnih.gov
Protein C Activation: this compound significantly decreases the rate of Protein C activation by the thrombin-thrombomodulin complex, thereby impairing a major anticoagulant pathway. nih.gov
Platelet Aggregation: It acts as a potent antagonist of thrombin-induced platelet aggregation and secretion. nih.gov
Effect of this compound on Thrombin Substrate Interactions
| Substrate/Cofactor | Interaction Site on Thrombin | Effect of this compound |
|---|---|---|
| Fibrinogen | Exosite I | Inhibited |
| Factor V | Exosite I | Inhibited |
| Protein C (with Thrombomodulin) | Exosite I | Inhibited |
| Platelet Receptor | Exosite I | Inhibited |
| Small Synthetic Substrates | Catalytic Site | Activity Modulated (Increased) |
Interaction with Prothrombin
This compound forms a stable, calcium-independent, 1:1 noncovalent complex with human prothrombin. nih.govnih.gov The binding site has been identified as the partially exposed anion-binding exosite I, termed "proexosite I". nih.govnih.govbohrium.com
The affinity of this compound for proexosite I is lower than its affinity for the fully formed exosite I on mature thrombin, with a reported dissociation constant (Kd) of approximately 75-76 nM. nih.govnih.govnih.gov Although this represents a roughly 100-fold lower affinity compared to its interaction with thrombin, this compound is considered a potent and specific probe for proexosite I. nih.govnih.gov The binding is an endothermic process. nih.gov By binding to proexosite I, this compound interferes with the productive recognition of prothrombin by the prothrombinase complex (Factor Xa and Factor Va), thereby strongly inhibiting the rate of prothrombin activation and subsequent thrombin generation. nih.govthieme-connect.com
Mechanism of Inhibition of Prothrombin Activation by Prothrombinase Complex
This compound exerts a significant inhibitory effect on the activation of prothrombin, a crucial zymogen in the coagulation cascade. Its mechanism of action is not directed at the enzymatic components of the prothrombinase complex (Factor Xa and Factor Va) but rather involves a direct interaction with prothrombin itself. This interaction effectively reduces the proteolytic activation of prothrombin into thrombin. nih.gov
Research indicates that this compound's inhibitory action is particularly pronounced in the presence of the cofactor Factor Va. bohrium.com The compound strongly curtails prothrombin activation by Factor Xa specifically when Factor Va is present, which suggests that this compound interferes with the crucial interaction between prothrombin and Factor Va within the assembled prothrombinase complex. bohrium.com This interference is key to its anticoagulant properties, as the full catalytic potential of Factor Xa towards prothrombin is only realized when all components of the prothrombinase complex are assembled on a phospholipid surface.
The binding site for this compound has been identified as the partially exposed anion-binding exosite on prothrombin, also known as proexosite I. nih.govnih.gov By binding to this site, this compound may induce conformational changes in the prothrombin molecule or sterically hinder its proper engagement with Factor Va, thereby impeding its efficient conversion to thrombin. nih.gov This direct interference with the zymogen activation is one of the two primary anticoagulant mechanisms of this compound, the other being the direct inhibition of generated thrombin. nih.govbohrium.com
Comparative Analysis of Binding Affinities for Thrombin and Prothrombin
This compound exhibits a marked difference in its binding affinity for thrombin versus its precursor, prothrombin. It binds to α-thrombin with very high affinity, demonstrating a dissociation constant (Kd) in the nanomolar range. In contrast, its affinity for prothrombin is significantly lower.
Quantitative studies have established that this compound binds to thrombin with a dissociation constant of approximately 0.6 to 0.7 nM. nih.govnih.gov For prothrombin, isothermal titration calorimetry has determined the dissociation constant to be around 76 ± 32 nM, while solid-phase assays have suggested a Kd of approximately 30 nM. nih.govnih.govnih.gov This represents a roughly 100-fold higher affinity for the active enzyme, thrombin, compared to the zymogen, prothrombin. nih.gov
This significant increase in affinity upon the activation of prothrombin to thrombin is a key feature of this compound's interaction. This differential affinity is attributed to the structural changes that occur during activation. While this compound binds to proexosite I on prothrombin, the activation process fully exposes both anion-binding exosites I and II on thrombin, allowing for a more extensive and higher-affinity interaction with this compound. nih.govnih.gov
| Molecule | Dissociation Constant (Kd) | Method | Reference |
|---|---|---|---|
| Thrombin | ~0.6 nM | Solid-phase assay | nih.gov |
| Thrombin | 0.7 ± 0.9 nM | Displacement assay | nih.govnih.gov |
| Prothrombin | ~30 nM | Solid-phase assay | nih.gov |
| Prothrombin | 76 ± 32 nM | Isothermal Titration Calorimetry | nih.govnih.gov |
Molecular Basis of this compound's Specificity and Selectivity in Coagulation Factor Interactions
This compound's specificity and selectivity as a coagulation inhibitor are rooted in its unique molecular structure and binding mechanism. It is a highly specific inhibitor of thrombin and also interacts selectively with prothrombin, without affecting other components of the coagulation cascade in the same manner. nih.govnih.gov
A member of the C-type lectin-like protein family, this compound is a 27-kDa disulfide-linked heterodimer. nih.govnih.gov Its interaction with thrombin is distinctive because it does not block the enzyme's catalytic site. Instead, it binds to both anion-binding exosites I and II simultaneously. nih.govnih.gov This dual exosite interaction is the basis for its potent inhibition of thrombin's activity towards macromolecular substrates like fibrinogen, platelets, and Factor V. nih.gov
The selectivity of this compound for prothrombin is centered on its specific recognition of proexosite I. nih.govnih.gov It forms a 1:1 noncovalent complex with prothrombin in a calcium-independent manner. bohrium.comnih.govnih.gov Notably, this compound shows no detectable interaction with the activation fragments of prothrombin, fragment 1 and fragment 2, which contain the γ-carboxyglutamic acid domain and kringle domains, respectively. nih.govnih.gov This lack of interaction underscores the specificity of its binding to the protease domain of the zymogen.
Furthermore, the amino acid sequence of this compound lacks the characteristic acidic tail found in other exosite I ligands, such as hirudin. nih.gov This indicates a different molecular basis for its recognition of the exosite, contributing to its unique profile as a coagulation factor inhibitor. This high degree of specificity for proexosite I on prothrombin and exosites I and II on thrombin makes this compound a valuable molecular probe for studying the structure and function of these crucial coagulation proteins. nih.gov
Biological Activities and Pre Clinical Functional Characterization of Bothrojaracin
Anticoagulant Activity in In Vitro Systems
Bothrojaracin demonstrates significant anticoagulant effects in laboratory settings through its targeted interaction with key components of the coagulation cascade.
A primary indicator of this compound's anticoagulant activity is its ability to prolong the time it takes for fibrinogen to form a fibrin (B1330869) clot in the presence of thrombin. nih.govnih.gov This effect is not due to any direct enzymatic breakdown of fibrinogen, as purified this compound has been shown to be devoid of fibrinogenolytic activity. nih.govnih.gov Instead, this compound acts as a competitive inhibitor of the binding of α-thrombin to fibrinogen. nih.govnih.gov By forming a noncovalent complex with α-thrombin, this compound effectively blocks the enzyme's ability to cleave fibrinogen, a critical step in the final stage of blood coagulation. nih.govnih.gov The inhibitory constant (Ki) for this interaction has been reported to be approximately 15 nM. nih.govnih.gov
This compound is a potent and specific antagonist of platelet activation induced by α-thrombin. nih.govnih.gov It effectively inhibits both the aggregation and the secretion of cellular contents from platelets, which are crucial events in the formation of a blood clot. nih.govnih.gov The inhibitory concentration (IC50) for this activity is notably low, ranging from 1 to 20 nM, and is dependent on the concentration of α-thrombin present. nih.govnih.gov This inhibition is achieved through this compound's binding to thrombin's anion-binding exosites, which are essential for thrombin's interaction with the platelet receptor. nih.gov
| Parameter | Observation | Mechanism of Action | Reported Value |
|---|---|---|---|
| Fibrinogen Clotting Time | Prolonged | Competitive inhibition of α-thrombin binding to fibrinogen | Ki ≈ 15 nM nih.govnih.gov |
| Thrombin-Induced Platelet Aggregation | Inhibited | Antagonism of α-thrombin's interaction with platelet receptors | IC50 = 1-20 nM nih.govnih.gov |
| Thrombin-Induced Platelet Secretion | Inhibited | Antagonism of α-thrombin's interaction with platelet receptors | IC50 = 1-20 nM nih.govnih.gov |
Antithrombotic Efficacy in In Vivo Animal Models
The anticoagulant properties of this compound observed in vitro translate to significant antithrombotic efficacy in animal models of thrombosis.
In a rat model of venous thrombosis induced by a combination of thromboplastin (B12709170) and stasis, this compound has demonstrated significant antithrombotic activity. The formation of a this compound-prothrombin complex has been observed in rats following administration of the inhibitor.
This compound has been shown to be effective in protecting mice from fatal thromboembolism induced by thrombin. This protective effect is attributed to the formation of a stable complex between this compound and prothrombin, which has been observed following intravenous administration of the inhibitor in mice.
Modulation of Additional Hemostatic Components (e.g., Factor IX/X-binding protein)
This compound's anticoagulant effect extends beyond its direct inhibition of thrombin and includes the modulation of other key hemostatic components. A significant aspect of its mechanism is its interaction with prothrombin, the precursor to thrombin. nih.gov this compound binds to prothrombin, and this interaction has been shown to decrease its activation. nih.gov
This interaction is noteworthy because it represents a dual mechanism of anticoagulation: this compound not only inhibits the activity of already formed thrombin but also reduces the generation of new thrombin. nih.gov Specifically, this compound has been found to inhibit the activation of prothrombin by the prothrombinase complex (Factor Xa/Factor Va). nih.gov
While this compound is a C-type lectin-like protein, a family that also includes Factor IX/X-binding protein (IX/X-bp), its mechanism of action is distinct. nih.gov Unlike IX/X-bp, which interacts with the γ-carboxyglutamic acid domains of Factors IX and X, studies have indicated that this compound does not bind to prothrombin in this manner. nih.gov Instead, its interaction with prothrombin interferes with the cofactor activity of Factor Va, thereby inhibiting the efficient conversion of prothrombin to thrombin by Factor Xa. nih.gov
Differentiation from Hemorrhagic Activities of other Venom Components
The venom of Bothrops jararaca is a complex mixture of various proteins and enzymes that contribute to its toxic effects, including potent hemorrhagic activity. However, it is crucial to distinguish the anticoagulant properties of this compound from the hemorrhage-inducing effects of other venom components. This distinction lies in their fundamentally different mechanisms of action on the host's hemostatic system.
Unlike many other components of Bothrops venom, this compound itself is not hemorrhagic. nih.gov Its primary role is as a potent anticoagulant, exerting its effects through the specific inhibition of thrombin and the prevention of prothrombin activation. nih.govnih.gov This activity contrasts sharply with the actions of snake venom metalloproteinases (SVMPs) and certain serine proteases, which are the principal agents of hemorrhage in snakebites. nih.govmdpi.commdpi.com
The primary hemorrhagic components in Bothrops venom are SVMPs. mdpi.commdpi.com These enzymes induce bleeding by directly damaging the structural integrity of blood vessels. mdpi.com SVMPs degrade key proteins of the basement membrane and extracellular matrix, such as collagen, laminin, and fibronectin, which are essential for maintaining the stability of capillaries. mdpi.com This enzymatic degradation leads to the rupture of vessel walls and subsequent extravasation of blood into the surrounding tissues, causing the characteristic local and systemic hemorrhage seen in envenomation. mdpi.commdpi.com One example is HF3, a potent P-III class SVMP from Bothrops jararaca venom, which is known to cause significant hemorrhage by cleaving a wide range of plasma and extracellular matrix proteins. mdpi.com
In contrast, this compound's mechanism is non-destructive to the vasculature. It is a C-type lectin-like protein that functions as a highly specific inhibitor of thrombin, a key enzyme in the coagulation cascade. nih.gov this compound binds to both exosite I and exosite II of thrombin, thereby blocking its interaction with substrates like fibrinogen and platelets. nih.govnih.gov This inhibition prevents the formation of a stable fibrin clot, leading to an anticoagulant state.
Furthermore, this compound also interacts with prothrombin, the inactive precursor of thrombin. nih.govbohrium.com By binding to proexosite I on prothrombin, this compound hinders its activation by the prothrombinase complex (Factor Xa and Factor Va). nih.govbohrium.com This dual-action of inhibiting both thrombin and its zymogen contributes significantly to its potent anticoagulant effect without causing direct damage to blood vessels. nih.gov
Other components in Bothrops venom, such as thrombin-like enzymes (TLEs), also affect coagulation but through a different mechanism that can contribute to a consumptive coagulopathy, which can be associated with bleeding. nih.govnih.gov These enzymes directly cleave fibrinogen to form weak, unstable fibrin clots that are easily degraded. nih.gov This rapid consumption of fibrinogen can lead to a state where the blood is unable to clot effectively, potentially exacerbating hemorrhage initiated by SVMPs.
The following table summarizes the key differences between the biological activities of this compound and the primary hemorrhagic components of Bothrops jararaca venom:
| Component | Primary Biological Activity | Mechanism of Action | Effect on Vasculature |
| This compound | Anticoagulant nih.govnih.gov | Inhibits thrombin and prothrombin activation nih.govbohrium.com | No direct hemorrhagic effect |
| Snake Venom Metalloproteinases (SVMPs) | Hemorrhagic mdpi.commdpi.com | Degrade basement membrane and extracellular matrix proteins of blood vessels mdpi.com | Direct damage leading to vessel rupture and hemorrhage |
| Thrombin-Like Enzymes (TLEs) | Procoagulant (initially), leading to consumptive coagulopathy nih.govnih.gov | Directly cleave fibrinogen to form unstable fibrin clots, depleting clotting factors nih.gov | Does not directly cause hemorrhage but can contribute to bleeding diathesis |
In pre-clinical studies, the antithrombotic effects of this compound have been demonstrated in various animal models. nih.govnih.gov For instance, in a rat model of venous thrombosis, administration of this compound significantly reduced thrombus weight. nih.gov It also protected mice from fatal pulmonary thromboembolism induced by thrombin. nih.govnih.gov These studies highlight its potential as an antithrombotic agent, which is functionally opposite to the hemorrhage-inducing properties of other venom components. nih.gov While some studies have noted moderate bleeding at high doses in animal models, this is likely a consequence of its potent anticoagulant activity rather than a direct hemorrhagic effect on blood vessels. nih.gov
The distinct actions of this compound and hemorrhagic toxins are further underscored by their structural classifications. This compound is a C-type lectin-like protein, a family of proteins that often exhibit non-enzymatic, protein-protein interaction-based functions. nih.govnih.gov In contrast, the primary hemorrhagic toxins are zinc-dependent metalloproteinases, which are enzymes that catalytically degrade protein substrates. mdpi.com
Comparative Proteomic and Functional Studies of Bothrojaracin
Comparison with Other Snake Venom C-type Lectin-like Proteins (e.g., Botrocetin, Bothroalternin)
Snake venoms, particularly from the Viperidae family, are rich sources of CTLPs that interfere with hemostasis. frontiersin.orgplos.org Bothrojaracin shares structural similarities with other snake venom CTLPs, such as botrocetin and bothroalternin, yet exhibits distinct functional specificities. nih.govacs.orgresearchgate.net
Botrocetin, also isolated from Bothrops jararaca venom, is a heterodimeric protein (approximately 31 kDa) that promotes von Willebrand factor (VWF)-dependent platelet agglutination by binding to the A1 domain of VWF and platelet GPIb. plos.orgnih.govresearchgate.netrcsb.orgpnas.org Unlike this compound, which primarily targets thrombin, botrocetin's main activity is on primary hemostasis by modulating VWF-platelet interaction. plos.orgnih.govresearchgate.net Despite sharing high amino acid similarity with this compound and other B. jararaca CTLPs like jararaca IX/X binding protein, polyclonal antibodies against native this compound show low cross-reactivity with native botrocetin and jararaca IX/X binding protein, suggesting differences in their conformational epitopes that dictate their specific biological activities. plos.orgnih.gov
Bothroalternin, a thrombin inhibitor purified from Bothrops alternatus venom, is characterized as a this compound-like protein. researchgate.netnih.govnih.gov Bothroalternin is also a 27 kDa protein and shows high homology (95% in the N-terminal sequence) to this compound. researchgate.netnih.gov In vitro studies indicate that bothroalternin is a partial inhibitor of thrombin effects on platelet aggregation, similar to this compound, although it may display a lower inhibitory effect compared to this compound. researchgate.netresearchgate.netnih.gov
These comparisons highlight that while snake venom CTLPs share a common structural scaffold, variations in their amino acid sequences and resulting three-dimensional structures lead to diverse functional specificities, targeting different components of the hemostatic system.
Distinction from Non-Bothrojaracin Thrombin Inhibitors
Thrombin inhibitors from snake venoms are diverse and employ various mechanisms to interfere with thrombin activity. This compound distinguishes itself from other classes of thrombin inhibitors found in snake venoms, such as thrombin-like enzymes (TLEs) and some phospholipases A₂ (PLA₂s). mdpi.comfrontiersin.orgnih.gov
TLEs, also prevalent in Viperidae venoms, are serine proteases that coagulate fibrinogen by cleaving fibrinopeptides, similar to thrombin. mdpi.comfrontiersin.org However, unlike this compound, which inhibits thrombin's action, TLEs possess enzymatic activity that directly affects fibrinogen. nih.govmdpi.comfrontiersin.org Examples include batroxobin from Bothrops atrox and Bothrops moojeni venom. mdpi.com
Some snake venom PLA₂s have also been reported to exhibit anticoagulant activity, including thrombin inhibition. nih.gov For instance, a noncytotoxic PLA₂ from Naja haje venom, called TI-Nh, has been identified as a mixed-type inhibitor of thrombin. nih.gov While this compound is also a protein, it is devoid of phospholipase A₂ activity. nih.gov this compound's mechanism of thrombin inhibition involves forming a non-covalent complex with thrombin, primarily by binding to its exosites 1 and 2, thereby blocking the interaction of thrombin with its macromolecular substrates like fibrinogen and platelets, without affecting its catalytic activity on small substrates. nih.govportlandpress.comresearchgate.netembopress.orgnih.gov This contrasts with inhibitors that might directly block the active site or have enzymatic activity themselves. mdpi.comfrontiersin.orgnih.govgoogle.com
Immunological Cross-Reactivity with Related Venom Components
Immunological studies have investigated the cross-reactivity of antibodies raised against this compound with other components of snake venoms, particularly other CTLPs and proteins from related species. Antibodies raised against denatured this compound, which recognize linear epitopes, show cross-reactivity with other CTLPs like botrocetin and Factor IX/X binding protein, reflecting their shared structural scaffold. nih.gov
However, antibodies specifically targeting the native, folded form of this compound, which recognize conformational epitopes, exhibit a higher degree of selectivity. plos.orgnih.gov This indicates that despite structural similarities at the primary sequence level, the unique three-dimensional conformation of native this compound, which is crucial for its specific interaction with thrombin, leads to the generation of more specific antibodies. plos.orgnih.gov
Studies examining the antigenic cross-reactivity among venoms from different Bothrops species have shown varying degrees of cross-reactivity. butantan.gov.brnih.govmdpi.com While some high molecular weight antigens show broad cross-reactivity, proteins in the 14-18 kDa range may exhibit more limited cross-reactivity, sometimes restricted to certain species within the genus. nih.gov this compound-like proteins (around 27 kDa) have been identified in several Bothrops species and Lachesis muta venom based on their immunological relatedness to this compound and their ability to inhibit thrombin-induced platelet aggregation. nih.gov The degree of immunoreactivity can vary among species. nih.gov
Species-Specific Variations of this compound-like Proteins in Bothrops and Lachesis Venoms
This compound was initially purified from the venom of Bothrops jararaca. nih.gov However, this compound-like proteins have been identified in the venoms of several other Bothrops species and in Lachesis muta (bushmaster) venom, although they appear to be absent in the venom of Crotalus durissus terrificus (South American rattlesnake). researchgate.netnih.govnih.govresearchgate.net
The presence and abundance of this compound-like proteins can vary among different species. Studies have identified this compound-like proteins in B. atrox, B. cotiara, B. jararacussu, B. moojeni, and B. neuwiedi venoms, as well as in L. muta venom. nih.govnih.gov The proportion of material that binds to a thrombin affinity column and inhibits thrombin-induced platelet aggregation varies between species. nih.gov Immunological analyses, such as ELISA, have confirmed the presence of proteins recognized by anti-bothrojaracin serum in these venoms, with varying degrees of immunoreactivity. nih.gov For example, proteins from B. atrox and B. cotiara venoms showed greater this compound immunoreactivity compared to other Bothrops species tested. nih.gov Smaller amounts of this compound-related proteins were found in L. muta venom. nih.gov
Molecular Biology and Biosynthetic Pathways of Bothrojaracin
Gene Cloning and cDNA Sequence Analysis
Molecular cloning techniques have been applied to study bothrojaracin. The sequences of the A and B chains of this compound, determined by molecular cloning, show a high degree of identity with other snake venom lectin-like proteins nih.gov. Studies involving the cloning of cDNAs encoding C-type lectin-like proteins from snake venom glands have been initiated to understand their structure and function researchgate.net. For this compound, complete cDNAs encoding the protein have been obtained and used for expression studies nih.gov. Analysis of cDNA sequences provides insights into the primary structure of the protein, including signal peptides and the mature protein sequences researchmap.jp. The deduced amino acid sequences from this compound cDNAs show similarities to other proteins like botrocetin and GPIb-binding protein found in the same venom researchmap.jp.
Recombinant Expression Systems for Functional Protein Production
Recombinant expression systems have been utilized to produce functional this compound. Expression of functional this compound has been achieved in COS cells upon transfection with vectors containing the complete cDNAs for both chains nih.gov. Recombinant this compound produced in these systems was secreted into the culture medium and demonstrated the ability to bind to and inhibit thrombin nih.gov. Studies have shown that when the B chain is expressed alone, it forms inactive dimers that are secreted, while expression of the A chain alone did not result in detectable this compound-related protein in the conditioned medium nih.gov. This indicates the requirement for both chains for the formation of functional this compound. Recombinant production of snake venom proteins like this compound can provide homogeneous material for research and potential therapeutic applications researchmap.jp.
Mechanisms of Protein Synthesis and Secretion within Venom Glands
Snake venom glands are highly specialized exocrine glands capable of high rates of protein synthesis, storage, and secretion biologists.comnih.gov. The synthesis of venom proteins, including this compound, occurs in the secretory cells of the venom gland epithelium biologists.com. Following venom removal, a cycle of venom production is initiated, involving morphological and biochemical changes in these cells biologists.com. The rough endoplasmic reticulum expands, and venom proteins are synthesized biologists.com. Maximal synthetic activity and mRNA concentrations are typically observed several days after venom extraction biologists.com. The sympathetic nervous system plays a role in regulating venom production in Bothrops jararaca, with both alpha and beta adrenoceptors implicated in triggering intracellular signaling pathways that regulate protein synthesis biologists.comnih.gov. While sympathetic stimulation influences the synthesis of proteins in the venom gland, studies suggest it may not directly influence the transcription of toxin genes nih.gov. Venom proteins are stored in the central lumen of the gland before secretion biologists.com.
Post-Translational Processing and Maturation
This compound undergoes post-translational modifications (PTMs) following protein biosynthesis touchoncology.comwikipedia.org. As a heterodimeric protein composed of two disulfide-linked chains, the formation of disulfide bonds from cysteine residues is a crucial PTM for its structural integrity and function nih.govnih.govportlandpress.comwikipedia.org. Proteins synthesized on ribosomes are often passed through the endoplasmic reticulum where they can undergo folding and disulfide bond formation wikipedia.org. Further processing can occur in the Golgi apparatus and within vesicles wikipedia.org. While specific details on all post-translational modifications of this compound are not extensively detailed in the provided search results, as a secreted protein, it is likely to follow the general secretory pathway involving signal peptide cleavage, folding, disulfide bond formation, and potentially other modifications common to secreted proteins. The mature this compound is the functional form found in the venom nih.govnih.gov.
Advanced Research Methodologies for Bothrojaracin Investigation
Biophysical Characterization Techniques (e.g., Isothermal Titration Calorimetry, Fluorescence Spectroscopy)
Biophysical techniques are crucial for understanding the molecular interactions of bothrojaracin, particularly its binding to target proteins like thrombin and prothrombin. Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy are prominent methods used in this context.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comamericanlaboratory.comlabmanager.com This includes determining the binding affinity (KD), stoichiometry (n), enthalpy (∆H), and entropy (ΔS). malvernpanalytical.com Studies using ITC have characterized the binding of this compound to prothrombin. The binding of this compound to prothrombin has been shown to be endothermic, with a reported dissociation constant (KD) of 76 ± 32 nM. nih.govnih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy, including techniques like fluorescence polarization, is widely used in competitive binding assays to determine the affinity of ligands for a target macromolecule. nih.govaffinimeter.com This method is sensitive to changes in molecular weight that occur upon binding. affinimeter.com In this compound research, fluorescence probes have been employed in competitive binding studies to investigate its interaction sites on thrombin and prothrombin. For instance, studies using fluorescently labeled this compound or fluorescent hirudin derivatives have demonstrated that this compound competes with sulfated hirudin54–65 for binding to proexosite I on human prothrombin and exosite I on thrombin. nih.govnih.gov These studies have yielded dissociation constants for these competitive interactions. nih.govnih.gov
Enzyme Activity Assays and Kinetic Analysis (e.g., Amidolytic, Clotting Assays)
Enzyme activity assays are fundamental for evaluating the functional impact of this compound on key enzymes in the coagulation cascade, particularly thrombin. These assays measure the rate at which an enzyme converts a substrate into a product, and kinetic analysis helps to understand the mechanism of inhibition. eppendorf.commdpi.com
Amidolytic Assays
Amidolytic assays use synthetic chromogenic or fluorogenic substrates that mimic the cleavage sites of natural protein substrates. When the enzyme cleaves the synthetic substrate, a colored or fluorescent product is released, which can be measured spectrophotometrically or spectrofluorometrically. nih.govnih.gov this compound has been shown to form a non-covalent complex with alpha-thrombin without altering its catalytic activity on small peptide substrates in amidolytic assays. nih.gov This indicates that this compound's inhibitory effect is not primarily directed at the enzyme's active site but rather through interaction with exosites. nih.gov
Clotting Assays
Competitive Binding Assays and Displacement Studies
Competitive binding assays, often utilizing techniques like fluorescence polarization or solid-phase assays, are employed to determine if this compound binds to the same site on a target protein as another known ligand. nih.govaffinimeter.comnanotempertech.com Displacement studies involve pre-forming a complex between the target protein and a labeled ligand, and then observing the extent to which this compound can displace the labeled ligand from the complex. nih.govaffinimeter.com As mentioned in the biophysical characterization section, these studies have been instrumental in identifying the binding sites of this compound on thrombin and prothrombin, showing competition with hirudin for exosite binding. nih.govnih.gov
Cellular and Plasma-Based In Vitro Models for Functional Evaluation
In vitro models using cells or plasma are essential for assessing the biological activity of this compound in a more complex environment that mimics physiological conditions.
Plasma-Based Models
Incubation of this compound with human or rat plasma has shown the formation of a stable complex with prothrombin, which can be detected. researchgate.net This indicates that this compound interacts with prothrombin in a plasma environment, contributing to its anticoagulant activity by decreasing prothrombin activation. researchgate.net Ex vivo assays have demonstrated stable complex formation even after a significant period following this compound administration. researchgate.net
Cellular Models
This compound is known to be a potent and specific antagonist of thrombin-induced platelet aggregation and secretion. researchgate.netnih.gov Cellular models using isolated platelets are used to quantify this inhibitory effect, typically by measuring platelet aggregation in response to thrombin in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) for this effect has been reported to range from 1 to 20 nM, depending on the thrombin concentration. nih.gov
Development and Application of Pre-clinical Animal Models for Efficacy Studies
Pre-clinical animal models are vital for evaluating the antithrombotic efficacy of this compound in a living system. These models aim to simulate thrombotic events and assess the ability of this compound to prevent or reduce thrombus formation. ijrpc.comdiaglobal.org
Studies have employed rodent models, such as stasis-induced thrombosis in rats and thrombin-induced pulmonary thromboembolism in mice, to evaluate the in vivo antithrombotic effects of this compound. researchgate.net In a rat venous thrombosis model combining stasis and hypercoagulability, administration of this compound significantly decreased thrombus weight. researchgate.net In a mouse pulmonary thromboembolism model, this compound provided complete protection from death. researchgate.net These studies demonstrate the potent antithrombotic activity of this compound in vivo. researchgate.net
Proteomic and Transcriptomic Approaches for Venom Composition Analysis
Proteomic and transcriptomic analyses are used to comprehensively characterize the protein and mRNA content of snake venoms, respectively. These approaches help to identify and quantify the various toxins present, including this compound and this compound-like proteins. mdpi.comnih.govnih.govplos.orgwpmucdn.com
Transcriptomics
Transcriptomic studies involve sequencing the mRNA expressed in the venom gland to understand the genetic basis of venom composition. This provides insights into the diversity and relative abundance of transcripts encoding venom proteins. mdpi.comnih.govnih.gov Studies on Bothrops jararaca venom gland transcriptomes have identified transcripts encoding this compound and other C-type lectin-like proteins. mdpi.comnih.gov
Proteomics
Proteomic analysis involves separating and identifying the proteins present in the venom. Techniques like mass spectrometry are commonly used for this purpose. plos.org Proteomic studies of Bothrops venoms have confirmed the presence of this compound and this compound-like proteins and have provided information on their relative abundance within the complex venom mixture. mdpi.comnih.govwpmucdn.com These studies have also shown that the protein composition of venoms can vary between different Bothrops species and even within the same species. nih.govwpmucdn.comnih.gov
Compound Names and PubChem CIDs
Translational Perspectives and Future Research Trajectories for Bothrojaracin
Conceptual Framework for Novel Anticoagulant and Antithrombotic Agent Development
The development of novel anticoagulants and antithrombotics aims to prevent unwanted clot formation while minimizing bleeding risks. portlandpress.comfrontiersin.org Bothrojaracin's interaction with thrombin exosites I and II, which are crucial for thrombin's interaction with substrates like fibrinogen and for platelet activation, provides a conceptual framework for designing inhibitors that target these specific sites rather than the catalytic site. nih.govportlandpress.comscielo.br This targeted approach could potentially offer a better safety profile compared to traditional anticoagulants that broadly inhibit enzyme activity. frontiersin.org
This compound also inhibits prothrombin activation by binding to proexosite I on prothrombin, thereby interfering with the formation of the prothrombinase complex. nih.govresearchgate.netscielo.brthieme-connect.com This dual mechanism of inhibiting both the active enzyme (thrombin) and its zymogen (prothrombin) highlights the potential for developing agents with multiple points of action within the coagulation pathway. scielo.br Studies have shown that this compound can efficiently inhibit thrombin formation by the prothrombinase complex. thieme-connect.com
Data on this compound's interaction with prothrombin:
| Interaction | Dissociation Constant (KD) | Reference |
| This compound - Human Prothrombin | 75 nM | thieme-connect.com |
| This compound - Human Prothrombin | 76 ± 32 nM | nih.gov |
| This compound - Rat Prothrombin | Stable complex observed in plasma | researchgate.net |
This compound's potent antithrombotic activity has been demonstrated in in vivo models. In a rat venous thrombosis model, this compound significantly decreased thrombus weight. researchgate.net In a mouse pulmonary thromboembolism model, this compound protected 100% of mice from death. nih.gov
Data on this compound's Antithrombotic Activity in Animal Models:
| Model | Species | This compound Dose | Outcome | Reference |
| Venous thrombosis (thromboplastin + stasis) | Rat | 1 mg/kg (i.v.) | ~95% decrease in thrombus weight | researchgate.net |
| Pulmonary thromboembolism (thrombin-induced) | Mouse | Not specified | 100% protection from death | nih.gov |
Rational Design and Engineering of this compound-Derived Peptide or Protein Analogues
The structural and functional characteristics of this compound provide a basis for the rational design and engineering of derived peptide or protein analogues with potentially improved therapeutic properties. nih.govreading.ac.ukcipps.org.auyale.eduarxiv.org Understanding the specific regions of this compound that interact with thrombin and prothrombin exosites is crucial for this process. nih.govportlandpress.comscielo.br
Research into the interaction sites has shown that this compound binds to prothrombin's partially exposed anion-binding exosite (pro-exosite 1). nih.govportlandpress.comthieme-connect.comnih.gov On thrombin, it interacts with both exosites I and II. nih.govscielo.br The high-affinity binding of α-thrombin to immobilized this compound is inhibited by a C-terminal peptide of hirudin, indicating binding to exosite 1. portlandpress.com
The development of peptide or protein analogues can involve identifying the minimal functional domains of this compound responsible for its anticoagulant activity. reading.ac.uk Techniques such as peptide synthesis and protein engineering can be employed to create smaller, more stable, or more specific inhibitors. nih.govcipps.org.auyale.eduarxiv.org For example, studies on other coagulation factors have explored the use of peptide analogs to inhibit prothrombinase activity. researchgate.net
Future research could focus on designing peptides that specifically mimic the this compound regions that bind to prothrombin proexosite I or thrombin exosites, aiming for highly targeted anticoagulant effects. nih.govthieme-connect.com Advanced methodologies in protein design, including computational approaches and synthetic biology, can aid in predicting effective sequences and structures for these analogues. cipps.org.auyale.eduarxiv.org
Exploration of Broader Biological System Interactions beyond Hemostasis
While this compound is primarily known for its effects on hemostasis, exploring its interactions with broader biological systems could reveal additional therapeutic potential or provide insights into the systemic effects of Bothrops jararaca venom. Snake venoms, in general, contain a variety of proteins that affect multiple physiological systems beyond blood coagulation, including the complement system, blood pressure, and the nervous system. nih.govmdpi.com
Research into the complex pathophysiology of Bothrops jararaca envenomation has shown that venom components can induce a range of effects, including local tissue damage, inflammation, and systemic complications beyond coagulopathy. nih.govresearchgate.net While this compound's direct involvement in these non-hemostatic effects is not well-defined, exploring its potential interactions with other biological targets could contribute to a more complete understanding of venom-induced pathology and potentially uncover new therapeutic applications.
Application of Advanced Methodologies for Deeper Mechanistic Insights
Advanced methodologies are essential for gaining deeper mechanistic insights into this compound's interactions and for guiding the design of novel therapeutics. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about this compound in complex with its targets, thrombin and prothrombin. researchgate.net This structural data is invaluable for understanding the precise binding sites and the conformational changes that occur upon binding.
Biophysical techniques like isothermal titration calorimetry (ITC) have been used to characterize the thermodynamics of this compound's interaction with prothrombin, revealing it to be an endothermic process. nih.gov Surface plasmon resonance (SPR) and other label-free techniques can provide detailed kinetic data on the binding of this compound and its analogues to coagulation factors.
Advanced spectroscopic methods and computational simulations can further elucidate the dynamics of this compound-target interactions and predict the behavior of designed analogues. arxiv.org The application of advanced methodologies in proteomics and genomics can also help identify potential new targets for this compound or shed light on the regulation of this compound expression in the snake venom gland. researchgate.net
Furthermore, the use of advanced in vitro systems, such as microfluidic models simulating blood flow and thrombosis, can provide a more physiologically relevant context for evaluating the efficacy and mechanism of action of this compound and its derivatives.
Q & A
Q. What structural features of Bothrojaracin enable its inhibitory function against thrombin?
this compound is a 27-kDa heterodimeric protein composed of two disulfide-linked chains (15 kDa and 13 kDa) belonging to the C-type lectin-like family. Its structure allows dual binding to thrombin’s exosites I and II, which are critical for substrate recognition and cofactor interactions. The absence of catalytic activity (e.g., no enzymatic or phospholipase activity) underscores its role as a non-competitive inhibitor . Structural characterization typically involves SDS-PAGE, mass spectrometry, and X-ray crystallography to confirm disulfide bonding and domain architecture .
Q. Which experimental methods are standard for quantifying BJC’s binding affinity to thrombin/prothrombin?
Key methodologies include:
- Gel Filtration Chromatography : Demonstrates 1:1 stoichiometry for BJC-prothrombin complexes, independent of calcium ions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (e.g., dissociation constant Kd = 76 ± 32 nM for prothrombin binding; ΔH = +13.5 kcal/mol, entropy-driven) .
- Fluorescence Polarization : Detects binding using fluorescein-labeled BJC ([5F]BJC), revealing tighter affinity (Kd = 7 ± 10 nM) due to labeling artifacts .
Q. How does BJC inhibit thrombin without blocking its catalytic site?
BJC binds exosites I and II on thrombin, allosterically disrupting interactions with substrates like fibrinogen, platelet receptors, and thrombomodulin. This dual-site binding does not occlude the catalytic triad but prevents macromolecular substrate recognition . Competitive assays with Hirudin<sup>54–65</sup> (exosite I ligand) confirm displacement, validating exosite targeting .
Advanced Research Questions
Q. How do thermodynamic parameters from ITC elucidate the mechanism of BJC-prothrombin interaction?
ITC reveals that BJC-prothrombin binding is endothermic (ΔH = +13.5 kcal/mol) and entropy-driven (−TΔS = −3.8 kcal/mol), suggesting hydrophobic interactions dominate. The positive ΔH indicates disruption of ordered water molecules during complex formation. This contrasts with thrombin binding, which exhibits higher affinity (Kd = 0.7 nM) due to cooperative exosite I/II engagement .
Q. What experimental strategies resolve discrepancies in reported binding affinities for BJC?
Discrepancies arise from labeling effects (e.g., [5F]BJC vs. native BJC) and methodological differences:
Q. How does BJC differentiate between prothrombin (zymogen) and thrombin (active enzyme) binding?
BJC binds proexosite I on prothrombin (Kd = 76 nM) and fully exposed exosites I/II on thrombin (Kd = 0.7 nM). Prothrombin’s proexosite I has 100-fold lower affinity for Hirudin<sup>54–65</sup> (Kd = 7 µM) compared to thrombin, highlighting conformational differences during activation . Gel filtration and fragment studies (fragments 1/2) localize BJC’s binding to the catalytic domain of prothrombin .
Q. What role does BJC play in studying allosteric regulation of thrombin?
BJC induces allosteric changes in thrombin’s catalytic site, as shown by altered inhibition kinetics with antithrombin III-heparin. This dual exosite binding disrupts exosite I-II communication, providing insights into thrombin’s regulatory networks .
Methodological Considerations
Q. How to design competitive binding assays to validate BJC’s interaction with exosite I?
- Step 1 : Pre-incubate thrombin/prothrombin with fluorescent probes (e.g., [5F]Hirudin<sup>54–65</sup>).
- Step 2 : Titrate unlabeled BJC and monitor displacement via fluorescence polarization.
- Step 3 : Calculate Kd values (e.g., BJC displaces Hirudin<sup>54–65</sup> from thrombin with Kd = 0.7 nM) .
Q. What controls are essential when using labeled BJC in binding studies?
- Unlabeled Competitors : Confirm specificity by competing with native BJC.
- Fragment Controls : Test prothrombin fragments 1/2 to rule out nonspecific binding .
- Calcium Chelators : Verify calcium-independent binding using EGTA .
Data Contradiction Analysis
Q. Why do studies report conflicting roles of BJC in thrombosis models?
While BJC shows 95% thrombus reduction in rat models , its efficacy depends on species-specific exosite conservation. Human vs. rodent thrombin structural variations may alter binding kinetics, necessitating cross-species validation .
Applications in Research
Q. How can BJC be used to probe proexosite I dynamics in prothrombin activation?
BJC’s high affinity for proexosite I (Kd = 76 nM) makes it a tool to study zymogen activation. For example, pre-incubating prothrombin with BJC delays factor Xa-mediated cleavage, revealing exosite I’s role in cofactor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
